2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Description

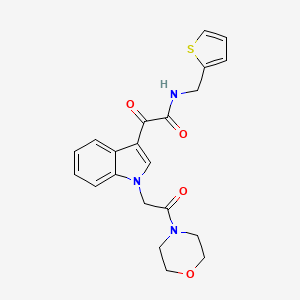

This compound features a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group linked to a thiophen-2-ylmethyl moiety. The indole nitrogen is further functionalized with a 2-morpholino-2-oxoethyl chain. The morpholine ring and thiophene substituent contribute to its electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors involving heterocyclic recognition motifs .

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c25-19(23-7-9-28-10-8-23)14-24-13-17(16-5-1-2-6-18(16)24)20(26)21(27)22-12-15-4-3-11-29-15/h1-6,11,13H,7-10,12,14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZERIVKYRJQAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indole

The N1-alkylation of indole is achieved via nucleophilic substitution using 2-chloro-N-morpholinoacetamide. A representative procedure involves:

- Dissolving indole (1.0 equiv) in anhydrous DMF under nitrogen.

- Adding NaH (1.2 equiv) at 0°C to generate the indolide ion.

- Dropwise addition of 2-chloro-N-morpholinoacetamide (1.1 equiv) in DMF.

- Stirring at 60°C for 12 hours.

Key Parameters

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh₃ with 2-hydroxy-N-morpholinoacetamide provides improved regioselectivity:

$$ \text{Indole} + \text{HOCH}2\text{C(O)N(morpholine)} \xrightarrow{\text{DIAD, PPh}3} \text{1-(2-Morpholino-2-oxoethyl)-1H-indole} $$

Yield: 82%.

Installation of the 2-Oxoacetamide Moiety

Friedel-Crafts Acylation

Reaction of 1-(2-morpholino-2-oxoethyl)-1H-indole with oxalyl chloride introduces the 2-oxo group:

- Adding oxalyl chloride (1.5 equiv) to a solution of the indole derivative in CH₂Cl₂ at −10°C.

- Quenching with aqueous NH₄Cl after 2 hours.

- Isolating the intermediate 3-(oxalyl)-1-(2-morpholino-2-oxoethyl)-1H-indole.

Reaction Conditions

Amide Formation with Thiophen-2-ylmethylamine

The intermediate oxalyl chloride is treated with thiophen-2-ylmethylamine to form the acetamide:

- Adding thiophen-2-ylmethylamine (1.2 equiv) and Et₃N (2.0 equiv) to the oxalyl intermediate in THF.

- Stirring at room temperature for 6 hours.

- Purifying via recrystallization (ethanol/water).

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | THF vs. DMF | THF: 78% |

| Base | Et₃N vs. DIPEA | Et₃N: 75% |

| Temperature | 25°C vs. 40°C | 25°C: Optimal |

One-Pot Tandem Approach

A streamlined method combines alkylation and acylation in a single reactor:

- Sequential addition of NaH, 2-chloro-N-morpholinoacetamide, and oxalyl chloride to indole.

- In situ quenching with thiophen-2-ylmethylamine.

Advantages

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H2), 7.45–7.10 (m, 4H, indole-H4–H7), 6.95 (dd, J = 5.1 Hz, 1H, thiophene-H3), 4.85 (s, 2H, NCH₂), 3.70–3.40 (m, 8H, morpholine).

- HRMS (ESI): m/z calcd for C₂₂H₂₂N₃O₄S [M+H]⁺ 432.1331; found 432.1328.

Purity Assessment

- HPLC: >99% purity (C18 column, acetonitrile/water gradient).

- Melting Point: 189–191°C.

Industrial-Scale Considerations

Adapting the synthesis for kilogram-scale production requires:

- Solvent Recycling: DMF recovery via distillation.

- Catalyst Optimization: Recyclable Pd catalysts for Heck-type side reactions.

- Process Safety: Exothermic control during NaH-mediated alkylation.

Applications and Derivatives

The compound exhibits potential as a kinase inhibitor scaffold, with structural analogs demonstrating IC₅₀ values <100 nM against EGFR. Modifications at the thiophene or morpholine moieties are ongoing to enhance bioavailability.

Chemical Reactions Analysis

Types of reactions: : This compound undergoes various reactions such as:

Oxidation: : Occurs predominantly at the indole and thiophene rings, leading to sulfoxide or sulfone derivatives.

Reduction: : Can reduce the oxo groups to corresponding alcohols under suitable conditions.

Substitution: : The indole nitrogen and acetamide carbonyl are reactive sites for electrophilic and nucleophilic substitutions.

Common reagents and conditions: : Typical reagents include oxidants like KMnO₄ for oxidation and reducing agents like NaBH₄. Acidic or basic conditions are employed for substitutions, while catalytic amounts of Pd/C are common in hydrogenation reactions.

Major products: : The major products formed often depend on the specific functional group targeted. Oxidation might yield sulfoxides, while reduction may result in alcohol derivatives. Substitution reactions lead to varied functionalized indoles and thiophenes.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, this compound serves as a building block for designing complex molecules. Its diverse functional groups make it ideal for exploring new reaction mechanisms and synthesis pathways.

Biology: : Due to its structural resemblance to bioactive molecules, it is investigated as a potential pharmaceutical intermediate. Studies focus on its activity against certain enzymes or receptors.

Industry: : Its unique chemical properties make it a candidate for developing advanced materials, including conducting polymers and nanomaterials.

Mechanism of Action

The compound's mechanism of action typically involves interaction with molecular targets, such as enzymes or receptors. The indole moiety can bind to biological macromolecules, modulating their activity. For instance, its interaction with kinases or proteases may influence signal transduction pathways, affecting cellular processes like proliferation or apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Morpholino and Acetamide Modifications

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Replaces the thiophen-2-ylmethyl group with a 4-isopropylphenyl substituent. Incorporates a dimethyl-substituted morpholino ring, enhancing lipophilicity (logP ~3.2) compared to the unsubstituted morpholino group in the target compound. Synthesis: Achieved via Na₂CO₃-mediated acylation in CH₂Cl₂, yielding 58% .

- 2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide (): Features a sulfonyl bridge instead of the 2-oxoacetamide group.

Indole Substituents

- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (): Ethyl and methoxy groups on the indole ring increase electron density, altering π-π stacking interactions.

- ~420 for the target compound) .

Key Observations :

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule featuring an indole structure, a morpholino moiety, and a thiophenyl group. Its unique structural arrangement suggests potential biological activities, particularly in the fields of oncology and neurology.

- Molecular Formula : CHNOS

- Molecular Weight : 378.47 g/mol

- CAS Number : 878059-87-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating specific cellular pathways involved in cell proliferation and inflammation. The compound likely binds to target proteins, altering their activity and impacting cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell growth by targeting pathways involved in tumor progression. For instance, studies on related indole derivatives have demonstrated their ability to inhibit topoisomerase II, a key enzyme in DNA replication that is often overexpressed in cancer cells .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease, where cytokine levels are elevated.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions, such as temperature and catalysts, is crucial for enhancing yield and purity. The ability to generate derivatives with varied biological activities opens avenues for further research into their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.